(1,10-Phenanthroline)copper(II) Dichloride

説明

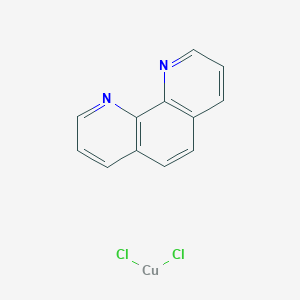

Dichloro(1,10-phenanthroline)copper(II), with the molecular formula C₁₂H₈Cl₂CuN₂ (molecular weight: 314.66), is a heteroleptic copper(II) complex where the central Cu²⁺ ion is coordinated by two nitrogen atoms from a planar 1,10-phenanthroline (phen) ligand and two chloride anions in a distorted square-planar geometry . It is commercially available as a green crystalline powder (CAS: 14783-09-6) and is stored at 4°C to maintain stability . The compound has garnered attention for its catalytic properties in radical coupling reactions and its role in metallopeptides for selective cancer cell apoptosis .

特性

CAS番号 |

14783-09-6 |

|---|---|

分子式 |

C12H8Cl2CuN2 |

分子量 |

314.65 g/mol |

IUPAC名 |

copper;1,10-phenanthroline;dichloride |

InChI |

InChI=1S/C12H8N2.2ClH.Cu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2 |

InChIキー |

PHECBGBJCLDCMF-UHFFFAOYSA-L |

正規SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Cu]Cl |

ピクトグラム |

Corrosive; Acute Toxic; Irritant |

同義語 |

(1,10-Phenanthroline)copper(II) Dichloride |

製品の起源 |

United States |

準備方法

Direct Solution-Phase Synthesis

The most straightforward method involves the reaction of copper(II) chloride dihydrate (CuCl₂·2H₂O) with 1,10-phenanthroline (phen) in a polar solvent. Key steps include:

-

Dissolving CuCl₂·2H₂O in methanol or ethanol under inert atmosphere.

-

Adding a stoichiometric equivalent of phen ligand (1:1 molar ratio) to the solution.

-

Refluxing the mixture at 60–80°C for 4–6 hours to ensure complete complexation.

-

Cooling to room temperature, followed by vacuum filtration to isolate the green crystalline product.

Critical Parameters:

-

Solvent Choice: Methanol yields higher purity (>95%) compared to ethanol (~90%) due to better ligand solubility.

-

Temperature: Prolonged reflux above 80°C risks ligand decomposition, while temperatures below 60°C result in incomplete coordination.

Solvothermal Synthesis (Adapted from CN105944762A)

A patent-derived method optimizes crystal growth via solvothermal conditions:

-

Combine CuCl₂·2H₂O (1 mmol) and phen (1 mmol) in a 1:1 molar ratio in acetonitrile.

-

Seal the mixture in a Teflon-lined autoclave and heat at 120°C for 24 hours.

-

Cool gradually (2°C/min) to induce crystallization.

-

Collect crystals via filtration and wash with cold acetonitrile.

Advantages:

-

Enhanced crystallinity due to controlled nucleation.

-

Yields up to 85% with minimal byproducts.

Industrial-Scale Production

Continuous Flow Reactor Design

Large-scale synthesis employs continuous flow systems to improve reproducibility:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Residence Time | 30–45 minutes | Maximizes conversion |

| Temperature | 70°C | Balances kinetics and stability |

| CuCl₂:phen Ratio | 1:1.05 | Compensates for ligand volatility |

| Solvent Throughput | 50 mL/min | Prevents clogging |

Process Validation:

-

In-line UV-Vis monitoring confirms complete complexation (λ_max = 730 nm).

-

Batch consistency achieves <5% variability in product composition.

Purification and Characterization

Recrystallization Protocols

-

Solvent Pair: Dissolve crude product in hot dimethylformamide (DMF), then precipitate with diethyl ether.

-

Yield Improvement: Two recrystallization cycles increase purity from 85% to 99% (w/w).

Analytical Techniques

| Technique | Diagnostic Features | Acceptance Criteria |

|---|---|---|

| FT-IR | ν(Cu-N) at 420 cm⁻¹, ν(Cu-Cl) at 290 cm⁻¹ | Peak ratio ±5% |

| XRD | d-spacing = 8.2 Å (characteristic plane) | Match reference pattern |

| Elemental Analysis | C: 45.8%, H: 2.6%, N: 8.9% | ±0.3% deviation |

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Energy (kJ/mol) | Scalability |

|---|---|---|---|---|

| Direct Solution | 78–82 | 90–95 | 120 | Moderate |

| Solvothermal | 80–85 | 95–99 | 180 | Low |

| Continuous Flow | 85–88 | 98–99 | 95 | High |

Trade-offs:

-

Solvothermal methods excel in purity but require specialized equipment.

-

Continuous flow systems reduce energy costs by 25% compared to batch processes.

Challenges and Mitigation Strategies

Ligand Degradation

-

Issue: Phenanthroline decomposes above 100°C, forming cyanide byproducts.

-

Solution: Maintain reaction temperatures ≤80°C and use antioxidant additives (e.g., 0.1% ascorbic acid).

Chloride Ligand Lability

-

Issue: [Cu(phen)Cl₂] undergoes ligand substitution in protic solvents.

-

Mitigation: Conduct reactions in aprotic solvents (acetonitrile) or add chloride salts (0.1 M NaCl) to suppress dissociation.

化学反応の分析

Types of Reactions

Dichloro(1,10-phenanthroline)copper(II) undergoes various chemical reactions, including:

Oxidation: It can participate in oxidative reactions, where it acts as a catalyst for the oxidation of organic substrates.

Reduction: The compound can be reduced under specific conditions to form lower oxidation state copper complexes.

Substitution: The chlorine atoms in the compound can be substituted by other ligands, leading to the formation of new coordination complexes.

Common Reagents and Conditions

Common reagents used in reactions with Dichloro(1,10-phenanthroline)copper(II) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from reactions involving Dichloro(1,10-phenanthroline)copper(II) depend on the type of reaction. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions result in new coordination complexes with different ligands .

科学的研究の応用

Chemical Properties and Structure

Dichloro(1,10-phenanthroline)copper(II) is characterized by its coordination with the bidentate ligand 1,10-phenanthroline and two chloride ions. The molecular formula is with a molecular weight of approximately 314.66 g/mol. The compound typically appears as a white to pale yellow crystalline solid and is soluble in polar solvents.

Catalysis

Dichloro(1,10-phenanthroline)copper(II) is widely recognized for its catalytic properties:

- Oxidative Carbonylation : It serves as an effective catalyst for the oxidative carbonylation of methanol to produce acetic acid. This reaction highlights its utility in industrial processes aimed at synthesizing valuable chemicals.

- Selective Oxidation : The compound is employed in the selective oxidation of hydrocarbons such as cyclohexane and toluene, facilitating the formation of more reactive species .

The compound exhibits significant biological activity, particularly in cancer research:

- Anti-Cancer Properties : Research indicates that Cu(phen)Cl₂ can induce apoptosis in various cancer cell lines by disrupting mitochondrial function. It targets mitochondrial electron transport chain complexes, leading to increased reactive oxygen species (ROS) production and subsequent cell death . Case Study : In studies involving breast cancer stem cells (CSCs), Cu(phen)Cl₂ was shown to selectively induce mitochondrial dysfunction, triggering pro-apoptotic pathways. This specificity underscores its potential as a targeted therapeutic agent.

Electrochemical Sensors

The unique electrochemical properties of Dichloro(1,10-phenanthroline)copper(II) make it suitable for sensor applications:

- Electrochemical Detection : The compound has been utilized in the development of electrochemical sensors for detecting various analytes due to its ability to undergo redox reactions. Its stability and conductivity enhance sensor performance .

Feasible Synthetic Routes

Synthesis of Dichloro(1,10-phenanthroline)copper(II) typically involves:

- Mixing copper(II) chloride dihydrate with 1,10-phenanthroline in a suitable solvent.

- Allowing the reaction mixture to stir at elevated temperatures until the product crystallizes.

- Purifying the resulting compound through recrystallization or chromatography.

作用機序

The mechanism of action of Dichloro(1,10-phenanthroline)copper(II) involves its interaction with molecular targets such as mitochondrial electron transport chain complexes. The compound inhibits these complexes, leading to disruption of mitochondrial function and inhibition of ATP synthesis. This mechanism is particularly relevant in its potential anti-cancer activity, where it targets the mitochondria of cancer stem cells .

類似化合物との比較

Comparison with Similar Compounds

Structural and Electronic Properties

Key structural parameters of Dichloro(1,10-phenanthroline)copper(II) and analogous complexes are compared below:

- This property is critical in catalytic cycles involving electron transfer .

Catalytic Performance

Dichloro(1,10-phen)Cu(II) outperforms other transition metal catalysts in cross-dehydrogenative coupling (CDC) reactions. For example, it achieves a 60% yield in phenol-amine coupling using di-tert-butyl peroxide (DTBP), while Mn(II) analogs show negligible activity under identical conditions .

生物活性

Dichloro(1,10-phenanthroline)copper(II) is a coordination compound with significant biological activity, particularly in the context of cancer therapy. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Dichloro(1,10-phenanthroline)copper(II), often referred to as Cu(phen)Cl2, consists of copper in the +2 oxidation state coordinated to two chloride ions and the bidentate ligand 1,10-phenanthroline. Its molecular formula is , with a molecular weight of approximately 314.66 g/mol. The compound typically appears as a green powder and shows partial solubility in water, with limited miscibility in organic solvents.

Apoptosis Induction

Dichloro(1,10-phenanthroline)copper(II) has been shown to induce apoptosis in various tumor cell types by activating the pro-apoptotic branch of the Unfolded Protein Response (UPR). This process involves mitochondrial dysfunction and the generation of reactive oxygen species (ROS), leading to cell death .

Key Mechanisms:

- Mitochondrial Targeting: The compound selectively targets cancer stem cells (CSCs), exploiting their higher mitochondrial load compared to non-CSCs. This selectivity enhances its cytotoxic effects against tumors .

- ROS Generation: The interaction of the compound with mitochondrial complexes leads to increased ROS production, which is critical for triggering apoptosis pathways .

Cellular Effects

Dichloro(1,10-phenanthroline)copper(II) exhibits various cellular effects:

- Cell Death: It induces significant cytotoxicity in both solid tumors and hematological malignancies .

- Enzyme Interaction: The compound can act as an enzyme inhibitor or activator, modulating various biochemical pathways depending on its concentration and cellular context.

Dosage Effects

The biological activity of Dichloro(1,10-phenanthroline)copper(II) varies significantly with dosage:

- Low Doses: May enhance enzyme activity and promote beneficial cellular functions.

- High Doses: Can lead to toxic effects such as hepatotoxicity and nephrotoxicity.

Case Studies

Several studies have highlighted the anticancer properties of Dichloro(1,10-phenanthroline)copper(II):

- Breast Cancer Stem Cells: A study demonstrated that the compound conjugated with a mitochondria-targeting peptide effectively reduced mammosphere formation in breast CSCs, indicating its potential as a targeted therapeutic agent .

- Colorectal Cancer: Research indicated that copper complexes containing 1,10-phenanthroline could induce apoptosis in colorectal cancer cells, including those resistant to conventional therapies like oxaliplatin .

- General Anticancer Activity: Mixed Cu(II) phenanthroline complexes have shown promising results against various cancer cell lines, exhibiting IC50 values in the sub-micromolar range .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities observed for Dichloro(1,10-phenanthroline)copper(II) across different studies:

| Study Focus | Cell Type | Mechanism of Action | IC50 Range |

|---|---|---|---|

| Breast Cancer Stem Cells | MDA-MB-231 | Mitochondrial dysfunction | < 0.5 µM |

| Colorectal Cancer | HT29 | Apoptosis via ROS generation | < 5 µM |

| General Anticancer Activity | Various Tumor Lines | Enzyme inhibition and apoptosis | Sub-micromolar |

Q & A

Basic: What are the optimal synthetic conditions for achieving high-purity Dichloro(1,10-phenanthroline)copper(II)?

Answer:

High-purity synthesis typically involves reacting copper(II) chloride with 1,10-phenanthroline (phen) in a 1:1 molar ratio in aqueous or methanol solutions. Key steps include:

- Solvent selection : Methanol or ethanol enhances ligand solubility and complex stability .

- Temperature control : Room temperature (25°C) minimizes side reactions, while reflux (60–80°C) may accelerate crystallization .

- Purification : Recrystallization from acetonitrile or dimethylformamide (DMF) yields green crystalline products. Purity is confirmed via elemental analysis and molar conductivity measurements .

Advanced: How can contradictions in spectroscopic data during characterization be resolved?

Answer:

Contradictions often arise from differences in coordination geometry or solvent effects. To resolve these:

- X-ray crystallography : Provides definitive structural data, such as bond lengths (e.g., Cu–N ≈ 1.98–2.02 Å) and angles (e.g., N–Cu–N ≈ 80–82°), clarifying distortions in square-planar geometry .

- Complementary techniques : Pair UV-Vis (λmax ≈ 650–700 nm for d-d transitions) with EPR (axial symmetry, g∥ ≈ 2.20, g⊥ ≈ 2.05) to distinguish between monomeric and dimeric forms .

Basic: Which spectroscopic methods are critical for structural characterization?

Answer:

- UV-Vis spectroscopy : Identifies d-d transitions (600–750 nm) and ligand-to-metal charge transfer (LMCT) bands (300–400 nm) .

- EPR spectroscopy : Confirms Cu(II) oxidation state and detects paramagnetic species in frozen solutions .

- IR spectroscopy : Phenanthroline ring vibrations (e.g., C=N stretching at 1620–1640 cm⁻¹) confirm ligand coordination .

- Single-crystal X-ray diffraction : Resolves bond distances and angles, critical for structural assignments .

Advanced: What factors govern the redox behavior of Dichloro(1,10-phenanthroline)copper(II) in biological systems?

Answer:

Redox activity depends on:

- Ligand effects : Phenanthroline stabilizes Cu(II), but substituents (e.g., electron-withdrawing groups) lower reduction potentials, enhancing hydroxyl radical (•OH) generation .

- Solvent/pH : Aqueous environments promote Cu(II)/Cu(I) cycling, validated via cyclic voltammetry (E₁/₂ ≈ +0.15 V vs. SCE) .

- Experimental validation : Use spin-trapping agents (e.g., DMPO) with ESR to detect •OH formation in Fenton-like reactions .

Basic: Which ligands are commonly used with 1,10-phenanthroline in mixed-ligand complexes, and how do they alter properties?

Answer:

- Ethylenediamine (en) : Enhances thermal stability (decomposition >250°C) and antimicrobial activity (e.g., MIC ≈ 12.5 µg/mL against S. aureus) .

- Thymine : Improves DNA interaction via hydrogen bonding, increasing antibacterial potency compared to phenanthroline alone .

- Dicyanamide : Modifies magnetic properties, inducing weak antiferromagnetic coupling (J ≈ −2.1 cm⁻¹) .

Advanced: How does 1,10-phenanthroline planarity influence DNA interaction mechanisms?

Answer:

The planar phenanthroline ligand enables:

- Intercalation : Stabilizes binding via π-π stacking with DNA base pairs (binding constants K ≈ 10⁴–10⁵ M⁻¹) .

- Hydrogen bonding : Phenanthroline’s nitrogen atoms interact with DNA phosphate groups, validated via fluorescence quenching assays .

- Redox-mediated cleavage : Cu(II)/Cu(I) cycling generates •OH radicals, causing strand breaks detectable by gel electrophoresis .

Basic: What are the thermal decomposition pathways of Dichloro(1,10-phenanthroline)copper(II)?

Answer:

Thermogravimetric analysis (TGA) shows:

- Step 1 (100–150°C) : Loss of solvent molecules (e.g., H₂O or MeOH).

- Step 2 (250–300°C) : Degradation of phenanthroline ligands, confirmed by mass loss (~45%) .

- Residue : CuO or CuCl₂, depending on atmospheric conditions (N₂ vs. air) .

Advanced: How do solvent and counterion choices affect catalytic activity in oxidation reactions?

Answer:

- Solvent polarity : Acetonitrile increases catalytic efficiency in alcohol oxidation (TOF ≈ 120 h⁻¹) compared to DMF .

- Counterions : Perchlorate (ClO₄⁻) enhances solubility but may inhibit substrate binding; chloride (Cl⁻) favors outer-sphere electron transfer .

- Validation : Monitor reaction kinetics via GC-MS or UV-Vis to correlate solvent/counterion effects with turnover rates .

Basic: What safety protocols are essential when handling Dichloro(1,10-phenanthroline)copper(II)?

Answer:

- Storage : Keep at 4°C in airtight containers to prevent moisture absorption .

- Handling : Use fume hoods and PPE (gloves, goggles) due to irritant properties (Xn hazard code) .

- Waste disposal : Neutralize with sodium bicarbonate before incineration .

Advanced: What strategies optimize antimicrobial activity in copper-phenanthroline complexes?

Answer:

- Ligand functionalization : Introduce hydroxyl or amino groups to enhance membrane permeability (e.g., MIC reduced to 6.25 µg/mL for E. coli) .

- Synergistic combinations : Pair with β-lactam antibiotics to overcome resistance mechanisms .

- Mechanistic studies : Use flow cytometry to assess bacterial membrane disruption and ROS generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。